molecular formula C15H12BrNO5 B4033163 2-nitrophenyl (4-bromo-2-methylphenoxy)acetate

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate

Cat. No.: B4033163
M. Wt: 366.16 g/mol
InChI Key: MIOXDZYCKFJMOD-UHFFFAOYSA-N
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Description

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate is an organic compound with the molecular formula C15H12BrNO5 It is a derivative of phenyl acetate, where the phenyl group is substituted with nitro and bromo groups, and an additional phenoxy group is attached

Scientific Research Applications

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted phenoxyacetates.

    Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrophenyl (4-bromo-2-methylphenoxy)acetate typically involves the esterification of 2-nitrophenol with 4-bromo-2-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-nitrophenyl (4-bromo-2-methylphenoxy)acetate largely depends on the specific application. For instance, in biological systems, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites. The nitro and bromo substituents can also influence the compound’s reactivity and interaction with molecular targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitrophenyl (4-bromo-2-methylphenoxy)acetate is unique due to the combination of nitro, bromo, and phenoxy substituents, which confer distinct chemical and biological properties. The presence of these groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .

Properties

IUPAC Name

(2-nitrophenyl) 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-10-8-11(16)6-7-13(10)21-9-15(18)22-14-5-3-2-4-12(14)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOXDZYCKFJMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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